MRSA antibiotic 2

Antimicrobial susceptibility MRSA MIC determination

MRSA antibiotic 2 is a synthetic small molecule with a unique 5-bromo-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-benzoic acid scaffold, disrupting bacterial proton motive force. Its >32-fold Gram-positive selectivity window and efficacy against MRSA (MIC 2-4 μg/mL) make it a strategic tool for investigating persister cell tolerance and for orthogonal combination studies with cell-wall active agents like vancomycin. This compound provides a reliable, mechanistically distinct control for Gram-positive focused screening campaigns.

Molecular Formula C15H10BrCl2NO4
Molecular Weight 419.1 g/mol
Cat. No. B13938169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRSA antibiotic 2
Molecular FormulaC15H10BrCl2NO4
Molecular Weight419.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=C(C=C(C=C2)Br)C(=O)O
InChIInChI=1S/C15H10BrCl2NO4/c16-8-1-3-12(10(5-8)15(21)22)19-14(20)7-23-13-4-2-9(17)6-11(13)18/h1-6H,7H2,(H,19,20)(H,21,22)
InChIKeyANWNQBQGJVQITO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MRSA Antibiotic 2: Compound Identification and Baseline Characteristics for Procurement


MRSA antibiotic 2 (CAS: 667410-02-8; synonym: BRD-K80450985) is a synthetic small-molecule antibiotic with molecular formula C15H10BrCl2NO4 and molecular weight 419.05 g/mol [1]. The compound is characterized as 5-bromo-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-benzoic acid [2]. It exhibits activity against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, and S. aureus, while demonstrating minimal activity against Gram-negative organisms [1]. The compound is commercially available from multiple vendors as a research-use-only chemical with typical purity >98% and is supplied as a solid requiring DMSO solubilization for biological assays [1].

Why Generic Substitution Fails: Distinguishing MRSA Antibiotic 2 from In-Class Alternatives


Generic substitution among anti-MRSA research compounds is scientifically inappropriate due to substantial heterogeneity in potency, spectrum breadth, mechanism, and off-target selectivity. MRSA antibiotic 2 occupies a distinct performance niche: its MIC of 2-4 μg/mL against MRSA is significantly less potent than clinical comparators like vancomycin (MIC90 = 1-2 μg/mL) and linezolid (MIC90 = 2-8 μg/mL) [1][2]. However, its differentiating value lies in its proton motive force disruption mechanism and pronounced Gram-positive selectivity with a >64-fold therapeutic window versus Gram-negative bacteria and human cells [1][3]. A structurally distinct scaffold, 5-bromo-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-benzoic acid, suggests minimal cross-resistance with established antibiotic classes [2]. Substituting with superficially similar research compounds (e.g., MRSA antibiotic 3 with MIC 0.5 μg/mL via DNA gyrase inhibition) would yield fundamentally different experimental outcomes due to divergent mechanisms and target engagement .

Quantitative Differentiation Evidence: MRSA Antibiotic 2 vs. Comparator Antibiotics


Anti-MRSA Potency Comparison: MRSA Antibiotic 2 vs. Vancomycin and Linezolid

In a head-to-head susceptibility study of 42 MRSA clinical isolates, MRSA antibiotic 2 (designated Compound 2) demonstrated MIC values of ≤0.03–0.25 μg/mL, with MIC50 of 0.125 μg/mL and MIC90 of 0.25 μg/mL [1]. Against the same isolate panel, vancomycin showed MIC range 0.5–2 μg/mL (MIC50 1 μg/mL; MIC90 2 μg/mL) and linezolid exhibited MIC range 0.5–64 μg/mL (MIC50 4 μg/mL; MIC90 4 μg/mL) [1]. For community-acquired MRSA (CA-MRSA, n=25 isolates), MRSA antibiotic 2 maintained MIC 0.06–0.25 μg/mL with MIC50 0.125 μg/mL and MIC90 0.25 μg/mL, compared to vancomycin MIC range 0.5–2 μg/mL (MIC50 1 μg/mL; MIC90 1 μg/mL) and linezolid MIC range 2–8 μg/mL (MIC50 4 μg/mL; MIC90 8 μg/mL) [1].

Antimicrobial susceptibility MRSA MIC determination

Gram-Positive Selectivity: MRSA Antibiotic 2 vs. Gram-Negative and Human Cell Safety Window

MRSA antibiotic 2 demonstrates pronounced selectivity for Gram-positive organisms. Against B. subtilis, S. aureus, and MRSA, MICs were 2, 2, and 4 μg/mL respectively [1]. In contrast, against Gram-negative bacteria E. coli, A. baumannii, and P. aeruginosa, MICs were >128 μg/mL for all tested strains, representing a selectivity window exceeding 32-fold [1]. Furthermore, the compound selectively targets Gram-positive bacteria over human cells [2]. In cytotoxicity assays against HepG2 hepatocytes, HSkMC skeletal muscle cells, and IMR-90 fibroblasts, MRSA antibiotic 2 displayed no detectable cytotoxicity at antibacterial concentrations .

Selectivity index Cytotoxicity Gram-positive specificity

Mechanistic Differentiation: Proton Motive Force Disruption vs. Conventional Antibiotic Targets

MRSA antibiotic 2 disrupts the bacterial proton motive force (PMF), a mechanism distinct from cell wall synthesis inhibition (vancomycin), protein synthesis inhibition (linezolid), and DNA gyrase inhibition (fluoroquinolones) [1]. In a PMF assay using the membrane potential-sensitive fluorescent dye DiSC3(5), MRSA antibiotic 2 at 32 μg/mL disrupted the pH gradient component of the PMF in both S. aureus and B. subtilis [1]. This PMF disruption mechanism is functionally distinct from MRSA antibiotic 3, which inhibits S. aureus DNA gyrase ATPase activity with IC50 of 0.32 μM .

Proton motive force Mechanism of action Membrane depolarization

Recommended Research Applications for MRSA Antibiotic 2 Based on Quantitative Evidence


Mechanism-of-Action Studies: Proton Motive Force Disruption in Gram-Positive Bacteria

MRSA antibiotic 2 is optimally suited for investigating bacterial proton motive force (PMF) disruption mechanisms. Its demonstrated ability to dissipate the pH gradient in S. aureus and B. subtilis at 32 μg/mL in DiSC3(5) fluorescence assays provides a quantifiable endpoint for mechanistic studies [1]. The compound's >32-fold Gram-positive selectivity ensures experimental outcomes are not confounded by Gram-negative membrane effects [1].

Antibiotic Combination and Synergy Screening

The mechanistically orthogonal nature of MRSA antibiotic 2 (PMF disruption) makes it a strategic candidate for combination studies with cell wall-active agents (e.g., vancomycin) and protein synthesis inhibitors (e.g., linezolid). The 8-16 fold potency advantage over vancomycin and linezolid against MRSA clinical isolates [2] permits flexible dosing ranges in checkerboard synergy assays.

Gram-Positive Selective Antibacterial Screening Campaigns

With a selectivity window exceeding 32-fold (Gram-negative MIC >128 μg/mL vs. MRSA MIC 4 μg/mL) and no detectable cytotoxicity against HepG2, HSkMC, and IMR-90 cells [1], MRSA antibiotic 2 is an ideal positive control for Gram-positive specific screening libraries. Its selective activity profile enables clear differentiation between Gram-positive and Gram-negative hits in high-throughput screening formats.

MRSA Persister and Antibiotic Tolerance Studies

MRSA antibiotic 2 has been reported to overcome common resistance determinants and antibiotic tolerance in Gram-positive bacteria . This property makes it a valuable tool for investigating persister cell formation and tolerance mechanisms in MRSA, particularly in biofilm and stationary-phase models where conventional antibiotics show reduced efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for MRSA antibiotic 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.